4-(4-Methoxyphenyl)tetrahydrofuran-3-ol
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Overview
Description
4-(4-Methoxyphenyl)tetrahydrofuran-3-ol is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of tetrahydrofuran, featuring a methoxyphenyl group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)tetrahydrofuran-3-ol typically involves the reaction of 4-methoxybenzaldehyde with a suitable tetrahydrofuran derivative under acidic or basic conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, to form the intermediate, which is then cyclized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-(4-Methoxyphenyl)tetrahydrofuran-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenylamino)tetrahydrofuran-3-ol: Similar in structure but contains an amino group instead of a hydroxyl group.
4β-(5-hydroxy-3-methoxybenzyl)-2α-(4-hydroxy-3-methoxyphenyl)-3β-(hydroxymethyl)-tetrahydrofuran-4α-ol: A lignan derivative with a more complex structure.
Uniqueness
4-(4-Methoxyphenyl)tetrahydrofuran-3-ol is unique due to its specific substitution pattern and the presence of both a methoxy group and a tetrahydrofuran ring.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14O3/c1-13-9-4-2-8(3-5-9)10-6-14-7-11(10)12/h2-5,10-12H,6-7H2,1H3 |
InChI Key |
VNDNQCLCQLNZIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2COCC2O |
Origin of Product |
United States |
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